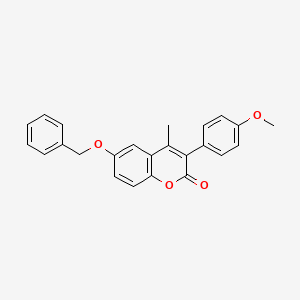![molecular formula C20H23N5O2 B11256018 N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B11256018.png)
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and a diethylamino group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core. This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions. The pyrimidine ring is then introduced through a nucleophilic substitution reaction, where 4-(diethylamino)-6-methylpyrimidine is reacted with the furan-2-carboxamide intermediate. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized for large-scale production, including the use of catalysts and solvents that facilitate the reaction while minimizing by-products.
化学反応の分析
Types of Reactions
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, including the production of polymers and other advanced materials.
作用機序
The mechanism of action of N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target cells or tissues.
類似化合物との比較
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)pentanamide: This compound has a similar structure but with a pentanamide group instead of a furan-2-carboxamide group, leading to different chemical and biological properties.
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-2-phenoxyacetamide: This compound contains a phenoxyacetamide group, which may confer different reactivity and biological activity compared to the furan-2-carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
特性
分子式 |
C20H23N5O2 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-4-25(5-2)18-13-14(3)21-20(24-18)23-16-10-8-15(9-11-16)22-19(26)17-7-6-12-27-17/h6-13H,4-5H2,1-3H3,(H,22,26)(H,21,23,24) |
InChIキー |
RCELYOPRXOMGSR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B11255939.png)
![3-[(3,4-dimethoxyphenyl)methyl]-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11255944.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B11255947.png)
![N-(2-ethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255954.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B11255958.png)
![4-butoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11255967.png)
![2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11255969.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11255976.png)
![N-(5-chloro-2-methylphenyl)-7-(furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255978.png)
![N-(4-methoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255982.png)
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B11255998.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11256005.png)

